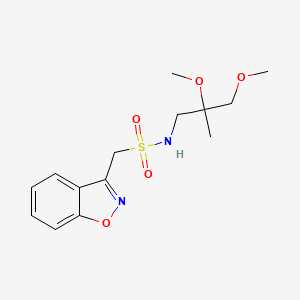

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide

Description

1-(1,2-Benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a synthetic organic compound featuring a benzoxazole heterocycle linked to a methanesulfonamide group and a 2,3-dimethoxy-2-methylpropyl substituent. The methanesulfonamide group is a common pharmacophore in medicinal chemistry, often enhancing binding affinity to target proteins through hydrogen bonding . The 2,3-dimethoxy-2-methylpropyl side chain may improve solubility due to its ether oxygen atoms and branched alkyl structure.

For example, similar compounds are synthesized via coupling reactions between acid chlorides and amino alcohols, followed by cyclization or sulfonylation steps . Structural characterization would involve spectroscopic methods (1H/13C NMR, IR) and X-ray crystallography, utilizing software like SHELX for refinement .

Properties

IUPAC Name |

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-14(20-3,10-19-2)9-15-22(17,18)8-12-11-6-4-5-7-13(11)21-16-12/h4-7,15H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKYWTZLYYPKSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)CC1=NOC2=CC=CC=C21)(COC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide typically involves the following steps:

Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Methanesulfonamide Group: The methanesulfonamide group can be introduced by reacting the benzoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

Attachment of Dimethoxy Methylpropyl Group: The final step involves the alkylation of the sulfonamide nitrogen with 2,3-dimethoxy-2-methylpropyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide may have various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biological assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide would depend on its specific biological target. Generally, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The methanesulfonamide group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of the target compound with analogs from literature:

Key Observations :

- Benzoxazole vs. However, the amide group in supports N,O-bidentate coordination, favoring metal-catalyzed reactions .

- Methanesulfonamide vs. Bis-sulfone : Sch225336 () shares the sulfonamide group but incorporates a bis-sulfone structure, which may increase metabolic stability compared to the target compound’s single sulfonamide .

Hydrogen Bonding and Crystallography

The target compound’s sulfonamide and benzoxazole groups can act as hydrogen bond donors/acceptors, facilitating interactions akin to those in Sch225336, where sulfonamide S=O groups stabilize protein-ligand complexes . In contrast, the hydroxyl and amide groups in enable stronger intermolecular hydrogen bonds, as observed in its crystal structure . Using Etter’s graph set analysis (), the target’s crystal packing likely exhibits D (donor) and A (acceptor) motifs from sulfonamide and benzoxazole, whereas ’s amide-hydroxyl system forms R₂²(8) ring motifs .

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, focusing on antimicrobial, anticancer, and anticonvulsant activities.

Synthesis

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with various alkyl and aryl sulfonamides. The synthetic pathway generally includes:

- Formation of Benzoxazole : Starting from o-aminophenols and carboxylic acids.

- Alkylation : Introduction of the dimethoxy-2-methylpropyl group via alkylation reactions.

- Sulfonamide Formation : Reaction with methanesulfonyl chloride to yield the final product.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacterial strains. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. For instance:

- Tested Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

- Minimum Inhibitory Concentrations (MIC) : The MIC values for several derivatives were determined, with some showing significant antibacterial activity (Table 1).

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 16 | Gram-positive |

| Compound B | 32 | Gram-negative |

| Compound C | 8 | Broad-spectrum |

Anticancer Activity

Research has demonstrated that derivatives of benzoxazole compounds possess cytotoxic effects on various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).

- Findings : Compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 5.4 | 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide |

| A549 | 7.8 | Same as above |

| HepG2 | 6.5 | Same as above |

Anticonvulsant Activity

The anticonvulsant potential of related benzoxazole derivatives has also been explored. Some studies suggest that modifications to the benzoxazole ring can enhance anticonvulsant activity:

- Mechanism : The activity may be linked to modulation of neurotransmitter systems.

- Studies Conducted : Various animal models have been used to assess efficacy in seizure reduction.

Case Studies

Several case studies have highlighted the potential of benzoxazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that a derivative similar to our compound significantly inhibited the growth of resistant strains of bacteria.

- Cancer Treatment Trials : Clinical trials are underway to evaluate the effectiveness of benzoxazole derivatives in combination therapies for cancer treatment.

Q & A

Q. What are the optimized synthetic routes for 1-(1,2-benzoxazol-3-yl)-N-(2,3-dimethoxy-2-methylpropyl)methanesulfonamide, and how do reaction conditions influence yield?

The synthesis of benzoxazole-sulfonamide derivatives typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and sulfonamide bond formation. For example, analogous compounds are synthesized via cyclization of thiourea intermediates using catalysts like iodoacetic acid, followed by purification via column chromatography . Key reaction parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.

- Solvents : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity .

- Catalysts : NaH or Raney nickel for deprotonation or hydrogenation steps .

Q. How is the compound characterized to confirm structural integrity and purity?

Standard analytical workflows include:

Q. What in vitro assays are suitable for preliminary biological activity screening?

Initial screens often focus on:

- Enzyme inhibition : Testing against kinases or proteases using fluorogenic substrates.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

X-ray crystallography using programs like SHELXL or SHELXS provides atomic-level resolution. For example:

- Data collection : High-resolution (<1.0 Å) synchrotron data reduces thermal motion artifacts .

- Refinement : Anisotropic displacement parameters clarify steric effects from the 2,3-dimethoxy-2-methylpropyl group .

- Validation : R-factor analysis (<0.05) and electron density maps (e.g., omit maps) confirm ligand placement .

Q. How do structural modifications impact the compound’s pharmacokinetic (PK) properties?

- Lipophilicity : Introducing methoxy groups (logP ~2.5) balances membrane permeability and solubility .

- Metabolic stability : In vitro liver microsome assays identify vulnerable sites (e.g., sulfonamide hydrolysis) .

- SAR studies : Trifluoromethyl or chloro substituents on the benzoxazole ring enhance target affinity .

Q. What strategies address contradictory biological data across assay platforms?

- Dose-response validation : Replicate EC₅₀/IC₅₀ measurements in orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Off-target profiling : Broad-panel screening (e.g., Eurofins Cerep panels) to rule out non-specific effects .

- Cellular context : Compare results in primary cells vs. immortalized lines to assess relevance .

Q. How is the compound’s stability assessed under physiological conditions?

- Forced degradation : Expose to acidic (pH 3), basic (pH 9), and oxidative (H₂O₂) conditions, followed by LC-MS analysis .

- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound via UPLC .

Methodological Challenges and Solutions

Q. Handling low yields in the final sulfonamide coupling step

- Optimize stoichiometry : Use 1.2–1.5 equivalents of methanesulfonyl chloride to drive the reaction .

- Activating agents : DMAP or Et₃N improves nucleophilicity of the amine intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.